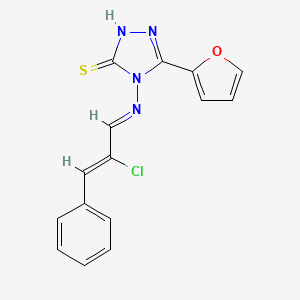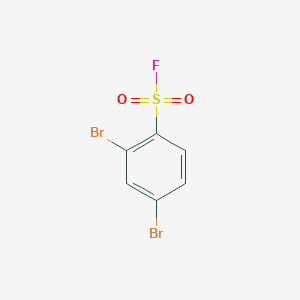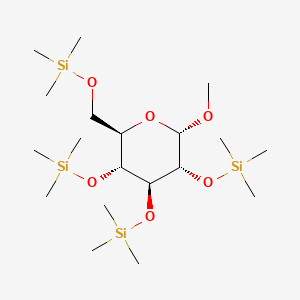![molecular formula C35H43BF4N2 B12053133 1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate CAS No. 1025030-97-0](/img/structure/B12053133.png)
1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate is a complex organic compound that features a unique structure combining naphthalene and imidazolium moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate typically involves the following steps:
Formation of the Naphthalene Derivative: The initial step involves the alkylation of naphthalene to introduce the propan-2-yl groups at the 2 and 7 positions.
Imidazolium Ring Formation: The next step is the formation of the imidazolium ring, which is achieved through a cyclization reaction involving appropriate precursors.
Combination of Moieties: The final step involves the coupling of the naphthalene derivative with the imidazolium ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the imidazolium ring or the naphthalene moieties.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Catalysis: The compound serves as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate involves its interaction with specific molecular targets. The imidazolium moiety can interact with various enzymes and receptors, modulating their activity. The naphthalene rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2-naphthyl)-1,3-propanedione: This compound shares the naphthalene moieties but lacks the imidazolium ring.
1,3-Diisopropyl-2-thiourea: This compound has similar alkyl groups but a different core structure.
1,3-Bis(naphthalen-1-yloxy)propan-2-ol: This compound features naphthalene rings but with different functional groups.
Uniqueness
1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate is unique due to its combination of naphthalene and imidazolium moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and catalysis.
Propiedades
Número CAS |
1025030-97-0 |
|---|---|
Fórmula molecular |
C35H43BF4N2 |
Peso molecular |
578.5 g/mol |
Nombre IUPAC |
1,3-bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C35H43N2.BF4/c1-22(2)28-11-9-26-13-15-30(24(5)6)34(32(26)19-28)36-17-18-37(21-36)35-31(25(7)8)16-14-27-10-12-29(23(3)4)20-33(27)35;2-1(3,4)5/h9-16,19-25H,17-18H2,1-8H3;/q+1;-1 |
Clave InChI |
JHTIXBSEIAAUNV-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CC(C)C1=CC2=C(C=C1)C=CC(=C2N3CC[N+](=C3)C4=C(C=CC5=C4C=C(C=C5)C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Amino-4-(2-chloro-6-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12053057.png)

![1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053062.png)




![4-((E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12053085.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B12053096.png)


